N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide is a chemical compound with a complex structure that includes an amino group, a methylpentane chain, and an iodinated benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Amino Group: The initial step involves the introduction of the amino group into the methylpentane chain. This can be achieved through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Iodination of Benzamide: The benzamide group is iodinated using iodine or an iodine-containing reagent under specific conditions, such as the presence of a catalyst or an oxidizing agent.
Coupling Reaction: The final step involves coupling the iodinated benzamide with the amino-methylpentane intermediate. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The iodinated benzamide group can undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as thiols, amines, or halides under conditions like heating or the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the iodine atom.
Scientific Research Applications
N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-amino-4-methylpentan-2-yl)-2-naphthalen-1-ylacetamide
- N-(1-amino-4-methylpentan-2-yl)-N-ethylnaphthalen-1-amine
- N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide
Uniqueness
N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide is unique due to its iodinated benzamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H19IN2O |
---|---|
Molecular Weight |
346.21 g/mol |
IUPAC Name |
N-(1-amino-4-methylpentan-2-yl)-4-iodobenzamide |
InChI |
InChI=1S/C13H19IN2O/c1-9(2)7-12(8-15)16-13(17)10-3-5-11(14)6-4-10/h3-6,9,12H,7-8,15H2,1-2H3,(H,16,17) |
InChI Key |
FCVXXEABMRFGGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CN)NC(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.